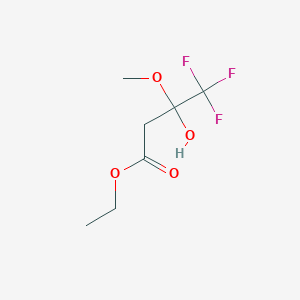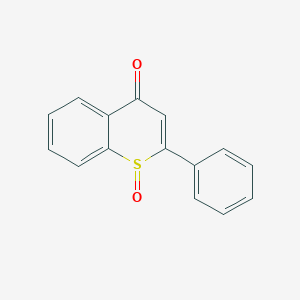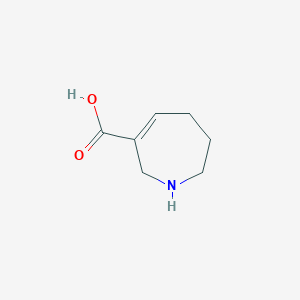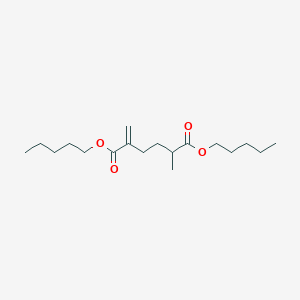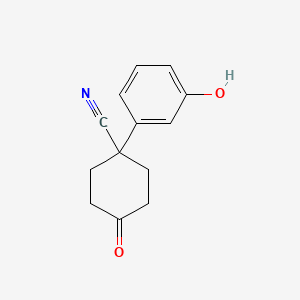
1,5-Dideoxy-3-O-octanoylpentitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dideoxy-3-O-octanoylpentitol: is a synthetic compound that belongs to the class of sugar alcohols It is characterized by the absence of hydroxyl groups at positions 1 and 5 and the presence of an octanoyl group at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dideoxy-3-O-octanoylpentitol typically involves the following steps:
Protection of Hydroxyl Groups: The starting material, a pentitol, undergoes protection of its hydroxyl groups using suitable protecting groups such as acetals or silyl ethers.
Selective Deoxygenation: The protected pentitol is subjected to selective deoxygenation at positions 1 and 5. This can be achieved using reagents like tributyltin hydride in the presence of a radical initiator.
Introduction of Octanoyl Group: The deoxygenated intermediate is then reacted with octanoyl chloride in the presence of a base such as pyridine to introduce the octanoyl group at position 3.
Deprotection: Finally, the protecting groups are removed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dideoxy-3-O-octanoylpentitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the octanoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,5-Dideoxy-3-O-octanoylpentitol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate for various biochemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,5-Dideoxy-3-O-octanoylpentitol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dideoxy-1,5-imino-D-glucitol: Known for its enzyme inhibitory properties.
1,5-Dideoxy-1,5-imino-D-mannitol: Another compound with similar inhibitory effects on enzymes.
1,5-Dideoxy-1,5-imino-D-xylitol: Used in the study of glycosidase inhibition.
Uniqueness
1,5-Dideoxy-3-O-octanoylpentitol is unique due to the presence of the octanoyl group at position 3, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Propriétés
Numéro CAS |
68444-34-8 |
|---|---|
Formule moléculaire |
C13H26O4 |
Poids moléculaire |
246.34 g/mol |
Nom IUPAC |
2,4-dihydroxypentan-3-yl octanoate |
InChI |
InChI=1S/C13H26O4/c1-4-5-6-7-8-9-12(16)17-13(10(2)14)11(3)15/h10-11,13-15H,4-9H2,1-3H3 |
Clé InChI |
LUDACWMQKQNKNA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OC(C(C)O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)
![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)
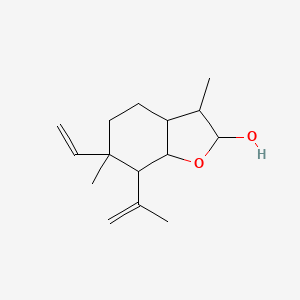
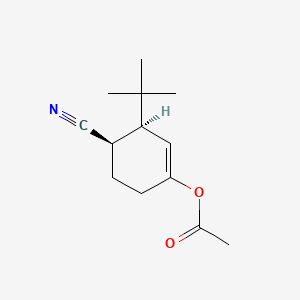

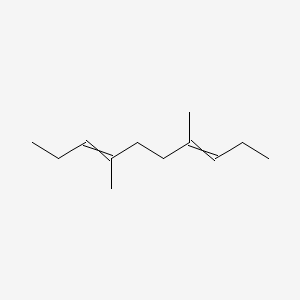
![5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B14468773.png)
